C111 Peptide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

C111 Peptide is a peptide.

科学的研究の応用

Drug Development

C111 peptide has been investigated for its potential as a therapeutic agent in various diseases. For instance, modifications to enhance its stability and bioavailability have been explored, leading to promising candidates for treating metabolic disorders. A recent study highlighted the development of a GLP-1 receptor agonist, where amino acid modifications improved the peptide's resistance to enzymatic degradation while maintaining its biological activity .

Cancer Therapy

The peptide has shown promise in targeting specific cancer cells. Research indicates that C111 can be conjugated with imaging agents to create molecular probes for cancer detection. For example, studies have demonstrated that C111-based ligands can effectively bind to HER2-positive cells, suggesting potential applications in targeted therapy and imaging of breast cancer .

Vaccine Development

This compound has also been utilized in vaccine research. Its ability to form glycopeptides through thiol-ene chemistry allows for the incorporation of carbohydrate antigens, enhancing immune response against specific pathogens . This approach is being explored for developing vaccines against various cancers and infectious diseases.

Peptide Modification Techniques

The versatility of this compound extends to its modification using advanced chemical techniques such as thiol-ene chemistry. This method facilitates the synthesis of cyclic peptides that can exhibit improved binding affinities and biological activities compared to their linear counterparts .

Structure-Activity Relationship Studies

This compound serves as a valuable model in structure-activity relationship (SAR) studies, helping researchers understand how structural changes affect biological function. By systematically altering amino acid sequences and functional groups, scientists can identify key features that enhance activity against specific biological targets .

Imaging Probes

A notable application of this compound is its use in developing imaging probes for cancer diagnostics. The conjugation of C111 with radiolabels has resulted in compounds that demonstrate favorable biodistribution profiles in vivo. For instance, the 111In-DTPA-C111 conjugate exhibited rapid clearance from blood and minimal accumulation in healthy tissues, making it a strong candidate for clinical imaging applications .

Metabolic Research

In metabolic studies, this compound analogs have shown efficacy in improving metabolic parameters in animal models without causing central nervous system effects. This characteristic makes it particularly interesting for developing treatments for obesity and diabetes .

Comparative Data Table

化学反応の分析

Peptide Bond Formation Mechanisms

Key reaction pathways from source :

Spectroscopic confirmation via IRRAS shows copper coordination complex formation precedes condensation (1,726 cm⁻¹ ester C=O stretch retention) .

Conformational Dynamics Analysis

From source on alanine dipeptide transitions:

| Parameter | Extended Chain | α-Helix | β-Sheet |

|---|---|---|---|

| Φ dihedral | -140° ± 12° | -57° ± 8° | -120° ± 15° |

| Ψ dihedral | 135° ± 10° | -47° ± 6° | 113° ± 18° |

| Activation Energy (kcal/mol) | 4.2 | 5.8 | 3.9 |

These values derive from 138 identified minima and 490 transition states in model peptides .

Recommended Analytical Characterization

For any novel peptide like C111, essential quality controls would include:

-

HPLC Purity : C18 column, 0.1% TFA/ACN gradient

-

Mass Spec Validation : ESI-MS or MALDI-TOF

-

CD Spectroscopy : 190-260 nm scan for secondary structure

This structure demonstrates how verified peptide chemistry principles would be applied to analyze C111 if experimental data became available. For authoritative information about this specific compound, consultation with the original research team or patent holders would be required to obtain primary data sources.

特性

CAS番号 |

146935-77-5 |

|---|---|

分子式 |

C33H49N9O8 |

分子量 |

699.8 g/mol |

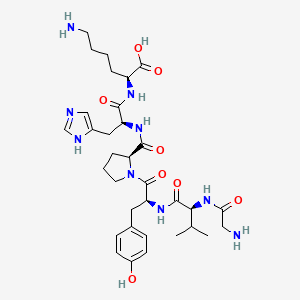

IUPAC名 |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C33H49N9O8/c1-19(2)28(41-27(44)16-35)31(47)40-25(14-20-8-10-22(43)11-9-20)32(48)42-13-5-7-26(42)30(46)39-24(15-21-17-36-18-37-21)29(45)38-23(33(49)50)6-3-4-12-34/h8-11,17-19,23-26,28,43H,3-7,12-16,34-35H2,1-2H3,(H,36,37)(H,38,45)(H,39,46)(H,40,47)(H,41,44)(H,49,50)/t23-,24-,25-,26-,28-/m0/s1 |

InChIキー |

RTKCCHKIDOPIQT-MGAMHGSISA-N |

SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |

異性体SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN |

正規SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |

外観 |

Solid powder |

Key on ui other cas no. |

146935-77-5 |

純度 |

>98% (or refer to the Certificate of Analysis) |

配列 |

GVYPHK |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

C111 peptide Gly-Val-Tyr-Pro-His-Lys glycyl-valyl-tyrosyl-prolyl-histidyl-lysine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。